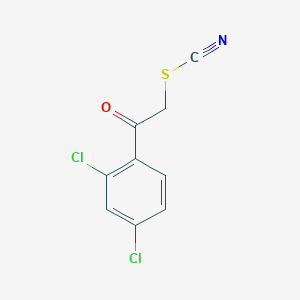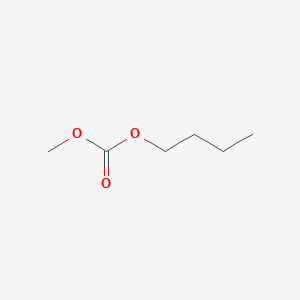
碳酸丁甲酯
描述
Butyl methyl carbonate, also known as carbonic acid butyl methyl ester, is a chemical compound with the molecular formula C6H12O3. It is a colorless liquid with a sweet, pleasant odor. This compound is primarily used as a solvent, plasticizer, and reaction medium in various industrial applications, including paints, coatings, inks, and adhesives .
科学研究应用
Butyl methyl carbonate has several scientific research applications across various fields:
Chemistry:
- Used as a solvent and reaction medium in organic synthesis.
- Employed in the synthesis of other organic carbonates and esters .
Biology:
- Utilized in the preparation of biological samples for analysis.
- Acts as a medium for certain biochemical reactions .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its biocompatibility and low toxicity .
Industry:
- Used as a plasticizer in the production of flexible plastics.
- Employed as a solvent in paints, coatings, inks, and adhesives .
作用机制
Target of Action
Butyl methyl carbonate (BMC) is a type of organic carbonate . Organic carbonates are renowned for their low toxicity and high biodegradability, which makes them green reagents and an appropriate alternative to conventional toxic compounds . They are often used as solvents in various chemical reactions . .
Mode of Action
The mode of action of BMC is primarily through its role as a solvent or reagent in chemical reactions. For instance, it has been used in the synthesis of polycarbonates . In these reactions, BMC can facilitate the polymerization process, resulting in shorter reaction times and reduced heat exposure during polymerization .
Biochemical Pathways
For example, they can serve in alkylation, hydroxyalkylation, and carbonylation reactions in place of dangerous phosgene, methyl halides, and dimethyl sulfate . These reactions can influence various biochemical pathways, depending on the specific context of the reaction.
Result of Action
The result of BMC’s action is primarily seen in the outcomes of the chemical reactions it participates in. For instance, in the synthesis of polycarbonates, BMC facilitates the polymerization process, leading to the formation of the desired polycarbonate product .
生化分析
Biochemical Properties
Butyl methyl carbonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol acetyltransferase, which catalyzes the transfer of acetyl groups to alcohols, forming esters. This interaction is crucial in the synthesis of butyl acetate, a compound with various industrial applications . Additionally, butyl methyl carbonate may interact with other enzymes involved in metabolic pathways, influencing the overall biochemical landscape.
Metabolic Pathways
Butyl methyl carbonate is involved in several metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of esters, such as butyl acetate, through the action of alcohol acetyltransferase . Additionally, it may influence other metabolic pathways, affecting the levels of various metabolites and altering metabolic flux. Understanding the metabolic pathways involving butyl methyl carbonate is essential for elucidating its overall impact on cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Butyl methyl carbonate can be synthesized through the reaction of methanol and butanol with a carbonate source. The typical procedure involves mixing methanol, butanol, and a carbonate, followed by the addition of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions. After the reaction, the product is purified through distillation and other separation techniques to obtain pure butyl methyl carbonate .
Industrial Production Methods: In industrial settings, butyl methyl carbonate is produced using similar methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale distillation and filtration techniques .
化学反应分析
Types of Reactions: Butyl methyl carbonate undergoes various chemical reactions, including nucleophilic substitution, transesterification, and hydrolysis. These reactions are facilitated by the presence of the carbonate group, which makes the compound reactive under appropriate conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the butyl or methyl group with a nucleophile. Common reagents include alkoxides, amines, and thiols. The reaction is typically carried out in the presence of a base catalyst.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol. Common reagents include various alcohols and acid or base catalysts.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, the products can include butyl-substituted or methyl-substituted derivatives.
Transesterification: The products include new esters formed from the exchange of alkoxy groups.
Hydrolysis: The primary products are methanol and butanol.
相似化合物的比较
Butyl methyl carbonate can be compared with other similar compounds such as dimethyl carbonate, diethyl carbonate, and dibutyl carbonate:
Dimethyl Carbonate: Similar in structure but contains two methyl groups instead of one butyl and one methyl group. It is more volatile and has a lower boiling point.
Diethyl Carbonate: Contains two ethyl groups. It is less reactive than butyl methyl carbonate due to the presence of ethyl groups.
Uniqueness: Butyl methyl carbonate is unique due to its balanced properties of volatility, reactivity, and boiling point, making it suitable for a wide range of applications in various industries .
属性
IUPAC Name |
butyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-5-9-6(7)8-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMVXOCTXTBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576925 | |
| Record name | Butyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4824-75-3 | |
| Record name | Butyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes butyl methyl carbonate particularly useful in organic synthesis?
A1: Butyl methyl carbonate, particularly the tert-butyl variant, has proven valuable in synthesizing 1,3-oxazinan-2-ones from amines and 1,3-diols. [] This reaction, facilitated by potassium tert-butoxide, demonstrates the utility of butyl methyl carbonate as a reagent in heterocycle formation. Interestingly, the yield of 1,3-oxazinan-2-one increases with the steric hindrance of the dialkyl carbonate used, with tert-butyl methyl carbonate yielding the highest amounts. []
Q2: How does the reactivity of butyl methyl carbonate compare to other alkyl carbonates in thermal elimination reactions?
A2: Research indicates that butyl methyl carbonate, specifically the tert-butyl variant, exhibits significantly higher reactivity in thermal elimination reactions compared to other alkyl carbonates like ethyl and isopropyl carbonates. [] This enhanced reactivity is attributed to a combination of a more E1-like transition state and the high nucleophilicity of the carbonyl group in dialkyl carbonates. [] Notably, the tert-butyl to primary alkyl rate ratio in carbonates is much larger than that observed in other ester eliminations, highlighting a unique reactivity profile. []
Q3: Has butyl methyl carbonate been explored in the context of prodrug development?
A3: Yes, butyl methyl carbonate derivatives have been explored as potential prodrugs for the antiretroviral agent 9-[2-(phosphonomethoxy)propyl]adenine (PMPA). [] Studies showed that alkylation of PMPA with alkyl chloromethyl carbonates, including isopropyl methyl carbonate (bis(POC)PMPA), resulted in prodrugs with enhanced antiviral activity against HIV-1 in vitro compared to the parent PMPA molecule. [] This highlights the potential of butyl methyl carbonate derivatives in improving the pharmacological properties of active pharmaceutical ingredients.
Q4: Are there any spectroscopic techniques that have been used to characterize butyl methyl carbonate?
A4: While the provided research excerpts don't delve into the spectroscopic characterization of butyl methyl carbonate specifically, they do highlight the use of infrared spectroscopy in characterizing related molecules like carbonic acid and its monomethyl ester. [] These techniques could potentially be applied to butyl methyl carbonate as well, providing valuable information about its molecular structure and vibrational modes.
Q5: What can you tell me about the stability of butyl methyl carbonate?
A5: While specific stability data for butyl methyl carbonate wasn't directly provided in the research excerpts, studies on related PMPA prodrugs containing the butyl methyl carbonate moiety showed varying stability profiles. [] For example, while most alkyl methyl carbonates exhibited reasonable chemical stability at pH 2.2 and 7.4, they were rapidly metabolized in dog plasma. [] On the other hand, the N-t-butyl methyl carbamate prodrug demonstrated higher in vitro stability. [] This suggests that the stability of butyl methyl carbonate derivatives can be influenced by factors like pH and enzymatic activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


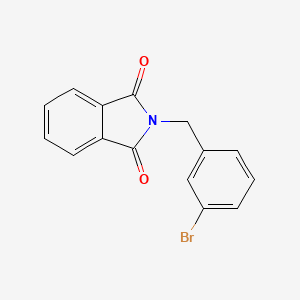
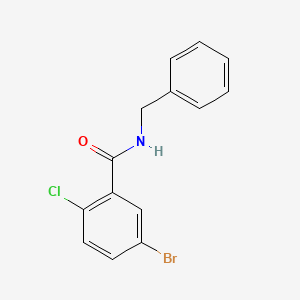
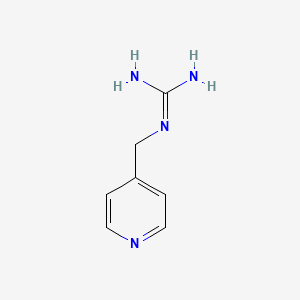
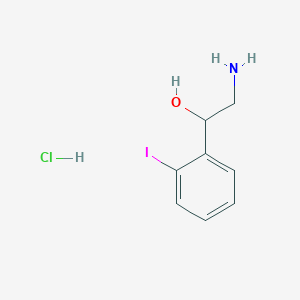
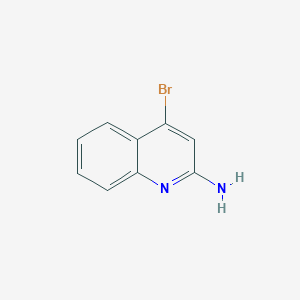
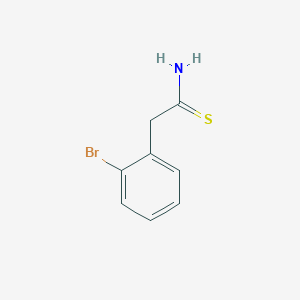
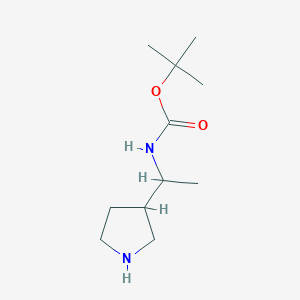

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

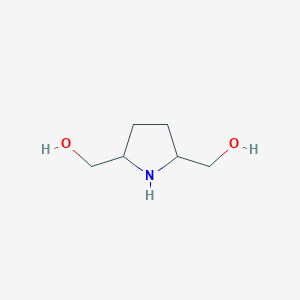
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)

